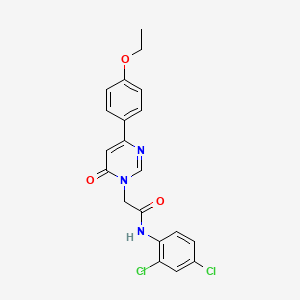

N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Descripción

N-(2,4-Dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by a 2,4-dichlorophenyl group and a 4-ethoxyphenyl substituent on the pyrimidinone ring. Its structural features, such as the dichlorophenyl moiety, are associated with enhanced lipophilicity and receptor binding affinity compared to simpler analogs .

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3/c1-2-28-15-6-3-13(4-7-15)18-10-20(27)25(12-23-18)11-19(26)24-17-8-5-14(21)9-16(17)22/h3-10,12H,2,11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMNVXZQXZIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichloroaniline with ethyl 4-(4-ethoxyphenyl)-6-oxopyrimidine-1-carboxylate under specific conditions to form the desired acetamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

“N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Activity

One of the prominent applications of this compound is in antiviral therapy. Research indicates that derivatives of pyrimidine, including those similar to N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, exhibit significant activity against viral infections. Specifically, compounds with a pyrimidine core have been shown to inhibit HIV integrase, making them potential candidates for anti-HIV therapies . The integration of the dichlorophenyl group enhances the compound's interaction with viral proteins, thereby improving its efficacy.

1.2 Anticancer Properties

The compound's structure suggests potential anticancer properties as well. Pyrimidine derivatives are known for their ability to interfere with cellular proliferation and induce apoptosis in cancer cells. Studies have demonstrated that similar compounds can inhibit cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . This positions this compound as a candidate for further investigation in oncology.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated effective inhibition of HIV integrase by similar pyrimidine compounds. |

| Study 2 | Anticancer Properties | Showed that pyrimidine derivatives induce apoptosis in breast cancer cell lines through cell cycle arrest mechanisms. |

| Study 3 | Enzyme Inhibition | Identified specific enzyme targets for inhibition by pyrimidine derivatives in viral replication processes. |

Mecanismo De Acción

The mechanism by which “N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Ring

Compound 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide (5.6)

- Structure : Replaces the 4-ethoxyphenyl group with a methyl-thioether and substitutes the 2,4-dichlorophenyl with a 2,3-dichlorophenyl.

2-[2-(4-Chlorophenyl)-6-Oxo-4-Propylpyrimidin-1(6H)-yl]-N-(2,4-Dimethylphenyl)Acetamide (P196-1760)

- Structure: Features a 4-chlorophenyl and propyl group on the pyrimidinone, with a 2,4-dimethylphenyl acetamide.

- Properties :

Key Differences :

Variations in the Acetamide Moiety

N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m)

- Structure: Replaces the pyrimidinone ring with a triazole-naphthoxy hybrid.

- Properties :

2-[2-(4-Cyanophenyl)-6-Chloro-1H-Benzimidazol-1-yl]-N-[2-(2,4-Dichlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]Acetamide (9(XIX))

- Structure: Features a benzimidazole-thiazolidinone core instead of pyrimidinone.

- Properties: Biological Activity: Potent COX-2 inhibitor (IC₅₀: 3.597 µg/mL), highlighting the importance of chloro and cyanophenyl groups in enzyme binding .

Key Differences :

Analogs with Modified Aromatic Substituents

N-(2-Chloro-4-Methylphenyl)-2-[4-Methyl-2-(3-Methylanilino)-6-Oxopyrimidin-1(6H)-yl]Acetamide

- Structure: Introduces a 3-methylanilino group on the pyrimidinone and a 2-chloro-4-methylphenyl acetamide.

- Properties: Applications: Reported in agrochemical studies for herbicidal activity, leveraging the methylanilino group’s electron-donating effects .

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide

- Structure: Substitutes dichlorophenyl with difluorophenyl and replaces pyrimidinone with a pyridine-carboxamide.

- Properties :

Key Differences :

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Substituent Effects on Activity

Research Findings and Implications

- COX-2 Inhibition : Chloro and methoxy substituents are critical for COX-2 binding, as seen in compound 9(XIX) . The target compound’s dichlorophenyl group may similarly enhance inhibition.

- Agrochemical Potential: Chlorinated aromatics (e.g., 2,4-dichlorophenyl) are prevalent in herbicides and fungicides, suggesting the target compound could be optimized for agricultural use .

- Synthetic Feasibility: Alkylation methods for pyrimidinones (e.g., sodium methylate-mediated reactions) are well-established, enabling scalable production .

Actividad Biológica

N-(2,4-dichlorophenyl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure

The chemical formula for this compound can be represented as follows:

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through inhibition of specific enzymes or receptor interactions. For instance, certain pyrimidine derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Anti-inflammatory Activity

Studies have shown that derivatives of the compound can inhibit COX-1 and COX-2 enzymes effectively. For example, compounds with similar structures demonstrated IC50 values ranging from 0.04 to 0.46 μM against COX-2, indicating significant anti-inflammatory potential .

Analgesic Properties

In animal models, the compound has been evaluated for its analgesic effects using formalin tests. Results indicated that administration led to a marked reduction in nociceptive responses, supporting its use as a potential analgesic agent .

Antiviral Activity

Research on related compounds has revealed their efficacy as anti-HIV agents through mechanisms involving integrase inhibition. Such activity suggests that this compound could also possess antiviral properties worth exploring further .

Case Studies

- Case Study on Inflammation : A study involving a series of pyrimidine derivatives showed that those with structural similarities to this compound exhibited significant reductions in edema in animal models compared to standard anti-inflammatory drugs like sodium diclofenac .

- Antiviral Efficacy : A comparative study highlighted the effectiveness of related compounds against HIV integrase, suggesting a pathway for further investigation into the antiviral properties of this compound .

Q & A

Q. What strategies address discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer : Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from hygroscopicity or incomplete combustion. Pre-dry samples at 100°C for 24 hours and use high-purity standards for calibration. Cross-validate with high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.